5-Lipoxygenase Inhibition: Comparative Potency of 2-Bromo vs 4-Substituted Pyrazolidinone Analogs
1-(2-Bromophenyl)pyrazolidin-3-one exhibits micromolar-range inhibition of 5-lipoxygenase (5-LOX) in human neutrophils, with an IC50 of 3.60 × 10³ nM (3.6 µM) measured via product formation in a cell-intact assay [1]. This potency is approximately 60-fold weaker than the optimized 1-phenylpyrazolidinone analog 4-(ethylthio)-1-phenyl-3-pyrazolidinone (IC50 = 60 nM, 0.060 µM) [2], and approximately 7.5-fold weaker than the better-tolerated analog 4-(2-methoxyethyl)-1-phenyl-3-pyrazolidinone (IC50 = 0.48 µM) [2]. The 2-bromo substitution thus provides a defined intermediate potency reference point within the pyrazolidinone 5-LOX inhibitor landscape, distinct from both high-potency 4-substituted analogs and inactive baseline compounds.
| Evidence Dimension | 5-LOX inhibition potency |
|---|---|
| Target Compound Data | IC50 = 3.60 × 10³ nM (3.6 µM) |
| Comparator Or Baseline | 4-(ethylthio)-1-phenyl-3-pyrazolidinone: IC50 = 60 nM (0.060 µM); 4-(2-methoxyethyl)-1-phenyl-3-pyrazolidinone: IC50 = 0.48 µM |
| Quantified Difference | Target compound is ~60-fold less potent than 4-(ethylthio) analog and ~7.5-fold less potent than 4-(2-methoxyethyl) analog |
| Conditions | Human neutrophils, cell-intact assay, product formation measured in presence of 20 µM A23187/AA ionophore |
Why This Matters
The 3.6 µM IC50 establishes a defined potency benchmark for the 2-bromo substitution pattern, enabling informed selection when screening for 5-LOX tool compounds with moderate activity rather than maximum potency.
- [1] BindingDB. BDBM50012184 (CHEMBL1092509): 1-(2-Bromophenyl)pyrazolidin-3-one 5-LOX inhibition data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50012184 View Source
- [2] Hlasta DJ, Casey FB, Ferguson EW, Gangell SJ, Heimann MR, et al. 5-Lipoxygenase inhibitors: the synthesis and structure-activity relationships of a series of 1-phenyl-3-pyrazolidinones. J Med Chem. 1991;34(5):1560-1570. View Source
